molecular formula C8H12N2O2Si B3221881 Trimethylsilyl pyridazine-3-carboxylate CAS No. 120809-58-7

Trimethylsilyl pyridazine-3-carboxylate

Cat. No.: B3221881
CAS No.: 120809-58-7
M. Wt: 196.28 g/mol
InChI Key: ADCGEMDOZGYVGB-UHFFFAOYSA-N
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Description

Trimethylsilyl pyridazine-3-carboxylate is an organosilicon compound that features a pyridazine ring substituted with a trimethylsilyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl pyridazine-3-carboxylate typically involves the reaction of pyridazine-3-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The compound can be hydrolyzed to yield pyridazine-3-carboxylic acid and trimethylsilanol.

    Oxidation and Reduction: The pyridazine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or alkoxides can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis process.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed:

    Substitution Reactions: Various substituted pyridazine derivatives.

    Hydrolysis: Pyridazine-3-carboxylic acid and trimethylsilanol.

    Oxidation and Reduction: Depending on the specific reaction, products can range from oxidized pyridazine derivatives to reduced forms.

Scientific Research Applications

Trimethylsilyl pyridazine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex pyridazine derivatives.

    Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of trimethylsilyl pyridazine-3-carboxylate and its derivatives largely depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Pyridazine-3-carboxylic acid: Lacks the trimethylsilyl group but shares the pyridazine core.

    Trimethylsilyl pyridine derivatives: Similar in having a trimethylsilyl group attached to a nitrogen-containing heterocycle.

Uniqueness: Trimethylsilyl pyridazine-3-carboxylate is unique due to the combination of the pyridazine ring and the trimethylsilyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for further chemical exploration.

Properties

IUPAC Name

trimethylsilyl pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2Si/c1-13(2,3)12-8(11)7-5-4-6-9-10-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGEMDOZGYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296530
Record name Trimethylsilyl 3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120809-58-7
Record name Trimethylsilyl 3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120809-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl 3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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